Flavopereirine perchlorate
CAS No.: 70128-63-1
Cat. No.: VC2356497
Molecular Formula: C17H15ClN2O4
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70128-63-1 |
|---|---|
| Molecular Formula | C17H15ClN2O4 |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate |
| Standard InChI | InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5) |
| Standard InChI Key | SJFWLNAQONFVEY-UHFFFAOYSA-N |
| SMILES | CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Structure and Properties
Basic Identification
Flavopereirine perchlorate is a synthetic derivative with the molecular formula C17H15ClN2O4 and a molecular weight of 346.8 g/mol . Its chemical structure is characterized by an indoloquinolizinium core with an ethyl substituent, forming a salt with perchlorate. The compound is registered with CAS number 70128-63-1 and is also known by several synonyms including Flavoserpentinine perchlorate and 3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate .
Origin and Relationship
Flavopereirine perchlorate is derived from flavopereirine, a naturally occurring alkaloid found in the bark of Geissospermum laeve. The perchlorate salt formation enhances the solubility and stability of the parent compound, making it more suitable for research applications. This modification represents an important pharmaceutical development in improving the bioavailability of the natural alkaloid.
Biological Activities
Effects on Oral Cancer
Flavopereirine has demonstrated significant anticancer activity against human oral cancer cell lines. Research using BcaCD885 and Tca8113 cell lines showed that flavopereirine inhibits cell proliferation in a dose-dependent manner, with selective toxicity toward cancer cells while exhibiting minimal impact on normal oral epithelial cells . At concentrations of 50 and 100 μmol/L, flavopereirine significantly decreased colony formation in both cell lines, confirming its antiproliferative effect .
The compound also induces apoptosis in oral cancer cells through upregulation of pro-apoptotic factors including cleaved caspase-9, cleaved caspase-3, and Bax, while simultaneously decreasing expression of the anti-apoptotic factor Bcl-2 . Flow cytometry analyses revealed that flavopereirine promotes cell cycle arrest at the G2/M phase, which is associated with decreased expression of cell cycle checkpoint proteins including CDK1, CyclinB1, and CDC2 .
Furthermore, flavopereirine inhibits cell invasion and migration capabilities, which are critical for cancer metastasis. Treatment with flavopereirine decreased the expression of mesenchymal markers (Vimentin, Snail, and Slug) while increasing the epithelial marker E-cadherin, suggesting inhibition of the epithelial-mesenchymal transition (EMT) process .
Autophagy Inhibition in Breast Cancer
In MDA-MB-231 breast cancer cells, flavopereirine has been shown to block autophagic flux through LC3-II accumulation in autophagosomes . This effect is mediated through the AKT/p38 MAPK signaling pathway, contributing to decreased cell viability. Notably, flavopereirine demonstrated superior efficacy in reducing cell viability compared to chloroquine, a known autophagy inhibitor .
Antimicrobial and Antiparasitic Activities
Beyond its anticancer properties, flavopereirine perchlorate has shown antimicrobial activity against various pathogens, suggesting potential as a broad-spectrum antimicrobial agent. Additionally, research has indicated antileishmanial activity, though detailed mechanistic studies in this area are still emerging.
Molecular Mechanisms of Action
JAK/STAT Signaling Pathway
A primary mechanism through which flavopereirine exerts its anticancer effects is the inhibition of the Janus kinases-signal transducers and activators of transcription (JAK/STAT) signaling pathway . In oral cancer cells, flavopereirine significantly decreased the phosphorylation levels of JAK2, STAT3, and STAT5, which are critical components of this pathway involved in cancer cell proliferation and survival .
Notably, flavopereirine upregulates the expression of LIM and SH3 protein 1 (LASP1), which appears to be a key mediator of its effects on the JAK/STAT pathway. Experimental downregulation of LASP1 reversed the inhibitory effects of flavopereirine on JAK/STAT signaling, suggesting that LASP1 upregulation is an essential mechanism through which flavopereirine inactivates this pathway .
Autophagy Regulation
In breast cancer cells, flavopereirine blocks autophagy by inducing LC3-II accumulation in autophagosomes . This effect is mediated by modulation of the AKT/p38 MAPK signaling pathway. By inhibiting autophagy, which can serve as a survival mechanism for cancer cells under stress conditions, flavopereirine may enhance cancer cell death and improve therapeutic outcomes .
In Vivo Efficacy
The anticancer effects of flavopereirine observed in vitro have been corroborated by in vivo studies using xenograft mouse models. Treatment with flavopereirine significantly decreased both tumor weight and volume in these models, confirming its potential therapeutic value . These findings provide important preclinical evidence supporting further investigation of flavopereirine as an anticancer agent.
Synthesis and Preparation
Flavopereirine perchlorate is synthesized from flavopereirine through controlled chemical reactions. The synthesis typically involves the reaction of flavopereirine with perchloric acid under specific conditions to form the perchlorate salt. This process enhances the solubility and stability of the compound, making it more suitable for research and potential therapeutic applications.
Future Research Directions
Combination Therapies
Given its selective toxicity toward cancer cells and distinct mechanisms of action, flavopereirine perchlorate holds promise for combination therapy approaches. Future research should explore potential synergistic effects with established chemotherapeutic agents or targeted therapies.
Structural Modifications
Structure-activity relationship studies could identify derivatives with enhanced efficacy or improved pharmacokinetic properties. Modifications to the indoloquinolizinium core or the development of alternative salt forms might yield compounds with superior therapeutic profiles.
Expanded Therapeutic Applications
While current research has primarily focused on oral and breast cancer, the demonstrated mechanisms of action suggest potential efficacy against other cancer types and possibly additional diseases. Expanded studies across diverse pathological conditions would help define the full therapeutic potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume